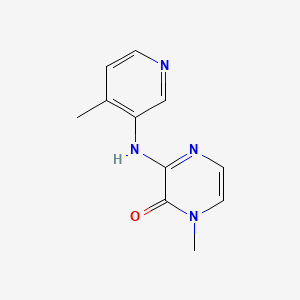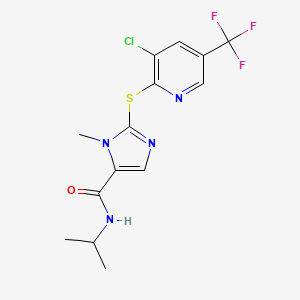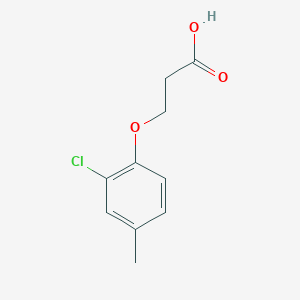
3-(2-Chloro-4-methylphenoxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-methylphenoxy)propanoic acid: is an organic compound with the molecular formula C10H11ClO3. It is a derivative of propanoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-chloro-4-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
作用机制
Target of Action
It is structurally similar to mecoprop , a common herbicide that primarily targets broadleaf weeds .
Mode of Action
Based on its structural similarity to mecoprop, it may mimic the plant hormone iaa (auxin) and cause uncontrolled growth in broadleaf weeds, leading to their death .
Biochemical Pathways
As a carboxylic acid, it may undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
It is known to be a suspected carcinogen and has shown experimental teratogenic and reproductive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chloro-4-methylphenoxy)propanoic acid. For instance, its solubility in water is 900 mg/L at 20 °C , which suggests that it can be distributed in the environment through water. Furthermore, it is a solid at room temperature , which may affect its stability and persistence in the environment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)propanoic acid typically involves the following steps:
Chlorination of 4-methylphenol: The starting material, 4-methylphenol, undergoes chlorination to form 2-chloro-4-methylphenol.
Esterification: The chlorinated product is then esterified with propanoic acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature and pressure conditions to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: 3-(2-Chloro-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenoxypropanoic acids.
科学研究应用
Chemistry: 3-(2-Chloro-4-methylphenoxy)propanoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy acids on cellular processes. It helps in understanding the biochemical pathways and mechanisms involved .
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in developing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. It is also employed in the synthesis of specialty chemicals .
相似化合物的比较
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar but differs in the position of the chlorine atom.
4-Chloro-2-methylphenoxyacetic acid: Another related compound with a different side chain.
Uniqueness: 3-(2-Chloro-4-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
属性
IUPAC Name |
3-(2-chloro-4-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOBKMCTUBBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2906397.png)
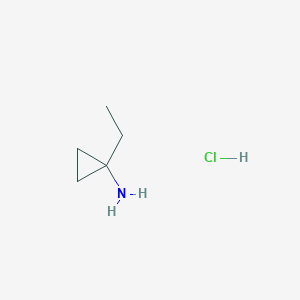
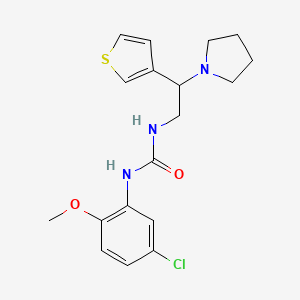
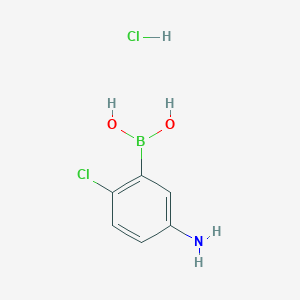
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2906404.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide](/img/structure/B2906406.png)
![3-(2-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2906407.png)
![3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906408.png)
![3-(4-methanesulfonylphenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2906409.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2906412.png)
![6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2906413.png)
![4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one](/img/structure/B2906414.png)
